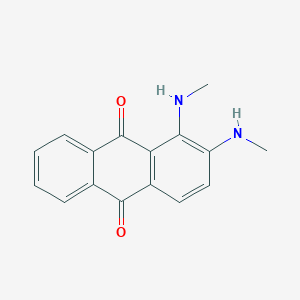
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate is a complex organic compound that features a cyclopentene ring with multiple functional groups, including trimethylsilyl ethers and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate typically involves multiple steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of trimethylsilyl groups: Trimethylsilyl ethers are often introduced via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Carbamate formation: The carbamate group can be introduced through the reaction of an amine with tert-butyl chloroformate (Boc-Cl).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring or the trimethylsilyl groups.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentene ring.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups or the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Protecting group: The trimethylsilyl groups can act as protecting groups for hydroxyl functionalities during multi-step syntheses.
Biology and Medicine
Drug development:
Biochemical studies: Used as a probe or intermediate in biochemical research.
Industry
Material science:
Catalysis: May serve as a ligand or catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various chemical transformations. The trimethylsilyl groups can enhance the compound’s stability and reactivity in certain reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(hydroxymethyl)cyclopent-1-en-1-yl)methyl)carbamate: Similar structure but with hydroxyl groups instead of trimethylsilyl ethers.
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(methoxymethyl)cyclopent-1-en-1-yl)methyl)carbamate: Similar structure but with methoxymethyl groups instead of trimethylsilyl ethers.
Uniqueness
The presence of trimethylsilyl groups in tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate imparts unique properties, such as increased lipophilicity and stability, which can be advantageous in certain synthetic and industrial applications.
Properties
Molecular Formula |
C19H37NO5Si2 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
tert-butyl N-[[(3S,4S)-5-oxo-3,4-bis(trimethylsilyloxymethyl)cyclopenten-1-yl]methyl]carbamate |
InChI |
InChI=1S/C19H37NO5Si2/c1-19(2,3)25-18(22)20-11-14-10-15(12-23-26(4,5)6)16(17(14)21)13-24-27(7,8)9/h10,15-16H,11-13H2,1-9H3,(H,20,22)/t15-,16-/m1/s1 |
InChI Key |
YITCYIAKJDSOQB-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=C[C@@H]([C@H](C1=O)CO[Si](C)(C)C)CO[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(C(C1=O)CO[Si](C)(C)C)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


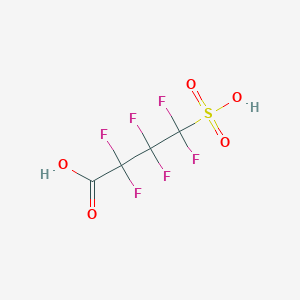
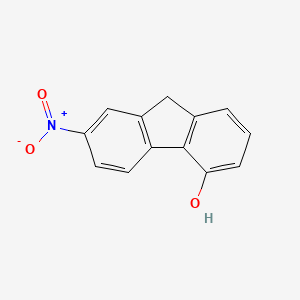
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
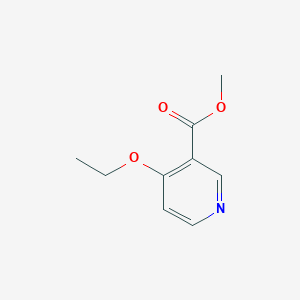

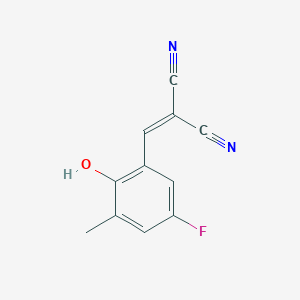
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
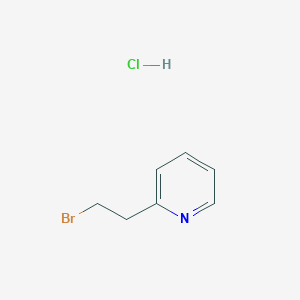
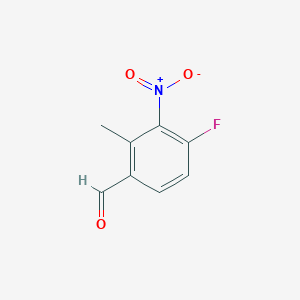
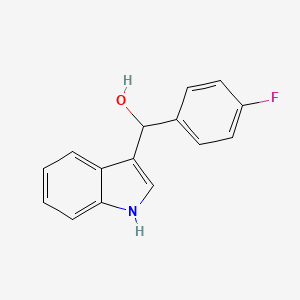
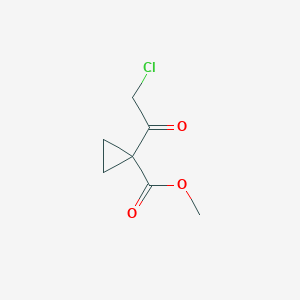

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
